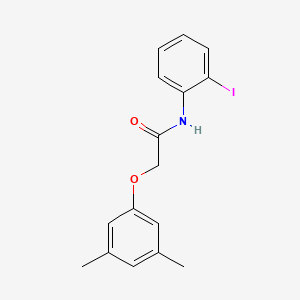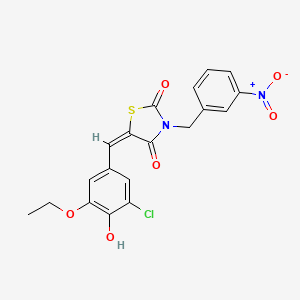![molecular formula C23H15NO5 B3670457 2-{2-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3670457.png)
2-{2-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione
Übersicht
Beschreibung
2-{2-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by its complex structure, which includes a nitrobenzyl group, a benzylidene moiety, and an indene-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step often involves the condensation of 2-hydroxybenzaldehyde with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. This reaction forms the 2-[(4-nitrobenzyl)oxy]benzaldehyde intermediate.
Cyclization to Indene-Dione: The intermediate is then subjected to a cyclization reaction with 1,3-indandione under acidic conditions, typically using acetic acid as a solvent and catalyst. This step forms the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzylidene moiety can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and indene-dione moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products
Reduction: Formation of 2-{2-[(4-aminobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives of the benzylidene and indene-dione moieties.
Wissenschaftliche Forschungsanwendungen
2-{2-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in inflammatory or cancer pathways.
Materials Science: Its unique electronic properties may be exploited in the development of organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used as a probe to study biochemical pathways involving nitroaromatic compounds and their metabolites.
Wirkmechanismus
The mechanism by which 2-{2-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione exerts its effects depends on its application:
In Medicinal Chemistry: It may act by binding to specific enzymes or receptors, inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets.
In Materials Science: The compound’s electronic structure allows it to participate in charge transfer processes, making it useful in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{2-[(4-nitrophenyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione: Similar structure but with a nitrophenyl group instead of a nitrobenzyl group.
2-{2-[(4-aminobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione: The reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
2-{2-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione is unique due to its combination of a nitrobenzyl group and an indene-dione core, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific electronic characteristics and reactivity profiles.
Eigenschaften
IUPAC Name |
2-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO5/c25-22-18-6-2-3-7-19(18)23(26)20(22)13-16-5-1-4-8-21(16)29-14-15-9-11-17(12-10-15)24(27)28/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFMUXMLYNNHKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-fluoro-2-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B3670376.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B3670380.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3670386.png)
![3-(2-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B3670400.png)
![3-chloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B3670403.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3670410.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3670418.png)
![diethyl 5-[(4-ethoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3670429.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3670444.png)

![N-(2-ETHYLPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3670454.png)
![N-[4-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B3670466.png)
![3,3-dimethyl-2-oxobutyl 4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B3670476.png)

